

What is Fmoc-Orn(Alloc)-OH

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An In-depth Technical Guide to **Fmoc-Orn(Alloc)-OH** for Researchers, Scientists, and Drug Development Professionals

Introduction

N α -(9-Fluorenylmethoxycarbonyl)-N δ -(allyloxycarbonyl)-L-ornithine, commonly abbreviated as **Fmoc-Orn(Alloc)-OH**, is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique dual-protection scheme, featuring the base-labile Fmoc group on the α -amino group and the palladium-labile Alloc group on the side-chain δ -amino group, facilitates the synthesis of complex peptides with high precision and versatility. This orthogonal protection strategy allows for the selective deprotection of the side chain, enabling site-specific modifications such as branching, cyclization, and the attachment of labels or other moieties while the peptide remains anchored to the solid support.[1][2][3]

This technical guide provides a comprehensive overview of the chemical and physical properties of **Fmoc-Orn(Alloc)-OH**, detailed experimental protocols for its application in SPPS, and a discussion of the underlying principles of orthogonal protection.

Physicochemical Properties

A summary of the key quantitative data for **Fmoc-Orn(Alloc)-OH** is presented in the table below. This information is essential for handling, storage, and application in synthetic protocols.



| Property | Value | Reference |
|---------------------|--|-----------|
| CAS Number | 147290-11-7 | [4][5] |
| Molecular Formula | C24H26N2O6 | [4][5] |
| Molecular Weight | 438.47 g/mol | [5] |
| Appearance | White to off-white powder | [6] |
| Purity | ≥95% | [7] |
| Melting Point | 87-91 °C (for the analogous Fmoc-Lys(Alloc)-OH) | [6] |
| Solubility | Soluble in DMF and DCM | [6][8] |
| Storage Temperature | 2-8°C | [9] |

Orthogonal Protection Strategy in Peptide Synthesis

The utility of **Fmoc-Orn(Alloc)-OH** is rooted in the principle of orthogonal protection, a strategy that employs multiple protecting groups which can be removed under distinct chemical conditions. In the context of Fmoc-based SPPS, this allows for the selective manipulation of different functional groups within a peptide sequence.

The Fmoc group, protecting the α -amino group of the peptide backbone, is labile to basic conditions, typically a solution of piperidine in DMF.[2] This allows for the stepwise elongation of the peptide chain. The Alloc group, protecting the δ -amino group of the ornithine side chain, is stable to these basic conditions but can be selectively removed by a palladium(0) catalyst in the presence of a scavenger.[10][11] This orthogonality is the cornerstone of its application in the synthesis of modified peptides.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of **Fmoc-Orn(Alloc)-OH** into a peptide chain and the subsequent selective deprotection of the Alloc group.



Incorporation of Fmoc-Orn(Alloc)-OH in Solid-Phase Peptide Synthesis

This protocol describes a single coupling cycle for the addition of **Fmoc-Orn(Alloc)-OH** to a growing peptide chain on a solid support.

Materials:

- Fmoc-deprotected peptide-resin
- Fmoc-Orn(Alloc)-OH
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine DIPEA, or 2,4,6-Collidine)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 20% (v/v) Piperidine in DMF

Procedure:

- Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.[12]
- Fmoc Deprotection (if necessary):
 - Treat the resin with 20% piperidine in DMF for 5-10 minutes.
 - Drain the solution.
 - Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete Fmoc removal.[10]
 - Wash the resin thoroughly with DMF (5x) and DCM (3x).



- Amino Acid Activation:
 - In a separate vessel, dissolve Fmoc-Orn(Alloc)-OH (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.
- Coupling:
 - Add the activated Fmoc-Orn(Alloc)-OH solution to the resin.
 - Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[13]
- · Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
- Confirmation of Coupling (Optional):
 - Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction.[14]

Selective Deprotection of the Alloc Group

This protocol outlines the on-resin removal of the Alloc protecting group from the ornithine side chain.

Materials:

- Peptide-resin containing the Orn(Alloc) residue
- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Scavenger (e.g., Phenylsilane (PhSiH₃) or Meldrum's acid)[11][15]
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)



Inert gas (Argon or Nitrogen)

Procedure:

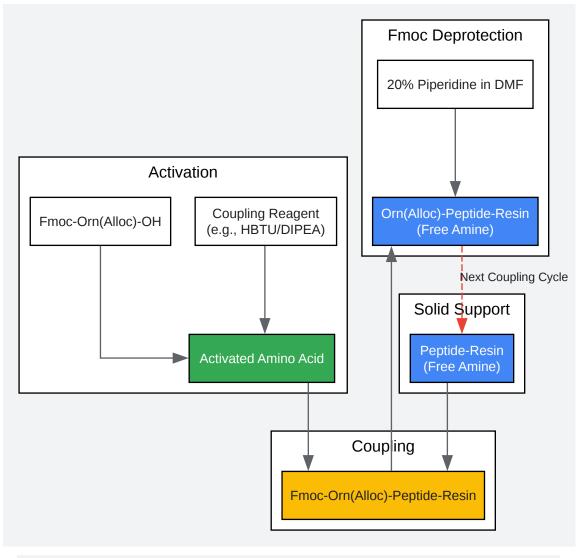
- Resin Preparation: Swell the peptide-resin in anhydrous DCM or DMF under an inert atmosphere for 30 minutes.[11]
- Deprotection Cocktail Preparation:
 - In a separate flask, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to the resin loading)
 in anhydrous DCM or DMF.
 - Add the scavenger, for example, Phenylsilane (20 equivalents relative to the resin loading).[11][16]
- Alloc Deprotection Reaction:
 - Add the deprotection cocktail to the swollen resin.
 - Gently agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes. It is recommended to perform the reaction in duplicate and monitor the progress.[16]
- Washing:
 - Drain the deprotection solution.
 - Wash the resin extensively with DCM or DMF (5-7 times) to remove all traces of the palladium catalyst and scavenger byproducts.
 - A wash with a solution of sodium diethyldithiocarbamate in DMF can be performed to ensure complete removal of palladium residues.[17]
- · Confirmation of Deprotection:
 - A small sample of the resin can be cleaved, and the resulting peptide analyzed by mass spectrometry to confirm the removal of the Alloc group.[16]

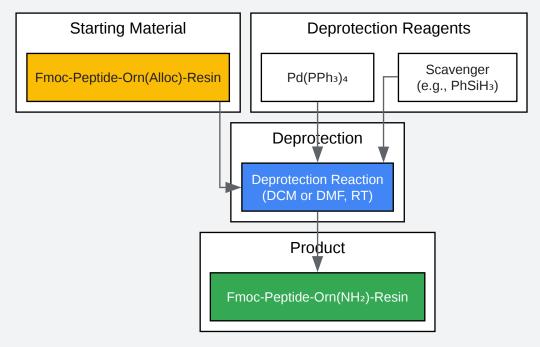


Visualizing the Workflow and Signaling Pathways

To better illustrate the experimental workflows and logical relationships in the application of **Fmoc-Orn(Alloc)-OH**, the following diagrams are provided in the DOT language for Graphviz.









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